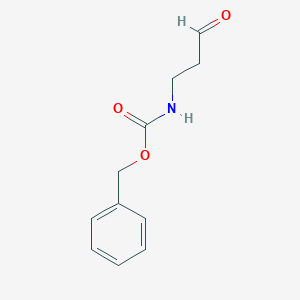

Benzyl 3-oxopropylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMOZOQTXKMYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439249 | |

| Record name | Benzyl 3-oxopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65564-05-8 | |

| Record name | Benzyl 3-oxopropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Transformational Chemistry

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the functionalization of carbamate (B1207046) derivatives. In the context of molecules structurally related to Benzyl (B1604629) 3-oxopropylcarbamate, the introduction of a halogen atom, typically on the propyl chain, creates an electrophilic center amenable to attack by nucleophiles.

The presence of a halogen, such as in Benzyl N-(3-chloro-2-oxopropyl)carbamate, significantly influences the molecule's reactivity. The chlorine atom, being electronegative, withdraws electron density from the adjacent carbon, making it susceptible to nucleophilic attack. This enhanced electrophilicity is a key feature of its chemistry.

A related compound, (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate, further illustrates the reactivity of such chloro-substituted carbamates. nih.govnih.gov The carbamate group itself, while generally stable, can influence the reactivity of nearby functional groups. The formation of carbamates from primary amines has been shown to reduce the amine's nucleophilicity, a principle that can be reversed, demonstrating the modulating effect of the carbamate moiety on molecular reactivity. mdpi.com

| Compound Name | CAS Number | Molecular Formula | Key Property |

| Benzyl N-(3-chloro-2-oxopropyl)carbamate | Not Available | C11H12ClNO3 | Enhanced electrophilicity at the chloro-substituted carbon. |

| (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate | 26049-94-5 | C18H18ClNO3 | A well-studied chloro-substituted carbamate derivative. nih.gov |

In halo-substituted carbamates like Benzyl N-(3-chloro-2-oxopropyl)carbamate, the chlorine atom serves as an effective leaving group in nucleophilic substitution reactions. The mechanism typically follows an S(_N)2 pathway, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step.

The reaction proceeds as follows:

A nucleophile (Nu:⁻) approaches the electrophilic carbon atom from the side opposite to the chlorine atom.

A transition state is formed where the nucleophile and the leaving group (chlorine) are both partially bonded to the carbon atom.

The carbon-chlorine bond breaks, and the chloride ion departs, while a new carbon-nucleophile bond is formed.

This pathway is common for primary and secondary alkyl halides and is crucial for synthesizing various derivatives by introducing different nucleophiles, thereby modifying the compound's structure and properties.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. For derivatives of Benzyl 3-oxopropylcarbamate, the Staudinger [2+2] cycloaddition is particularly relevant for the synthesis of β-lactams, which are core structures in many antibiotics. wikipedia.orgnih.gov

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, involves the reaction of a ketene (B1206846) with an imine to form a β-lactam. wikipedia.org This [2+2] cycloaddition is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving a zwitterionic intermediate. organic-chemistry.org

The general steps are:

Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene.

Formation of a Zwitterionic Intermediate: This initial attack forms a zwitterionic intermediate.

Ring Closure: The enolate portion of the zwitterion then attacks the iminium ion intramolecularly to close the four-membered β-lactam ring. organic-chemistry.org

The stereochemical outcome of the reaction (cis or trans β-lactam) is determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.orgcore.ac.uk This method remains a cornerstone in the synthesis of β-lactam-containing compounds. mdpi.com

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ for use in reactions like the Staudinger cycloaddition. organic-chemistry.org A common method for generating ketenes is the Wolff rearrangement of α-diazoketones. wikipedia.org

The process involves:

Formation of α-Diazoketone: An appropriate acid chloride or other carboxylic acid derivative is treated with diazomethane (B1218177) or a related diazo compound to form an α-diazoketone.

Wolff Rearrangement: The α-diazoketone is then subjected to thermal, photochemical, or metal-catalyzed conditions. It loses dinitrogen gas (N(_2)) to form a carbene, which rapidly rearranges to produce the desired ketene.

Trapping with Imine: The in situ generated ketene is immediately trapped by an imine present in the reaction mixture to proceed with the Staudinger cycloaddition, yielding the β-lactam. organic-chemistry.org

This cascade approach, combining the Wolff rearrangement with the Staudinger cycloaddition, is an efficient strategy for synthesizing complex β-lactams from α-diazoketone precursors. core.ac.uk

Reductive and Oxidative Transformations

This compound possesses two primary sites for redox transformations: the aldehyde group and the benzyloxycarbonyl (Cbz or Z) protecting group.

Reductive Transformations:

Reduction of the Aldehyde: The aldehyde group can be readily reduced to a primary alcohol, yielding Benzyl (3-hydroxypropyl)carbamate. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH(_4)) to selectively reduce the aldehyde without affecting the more stable carbamate group.

Hydrogenolysis of the Cbz Group: The benzyloxycarbonyl group is a common amine protecting group that is sensitive to catalytic hydrogenation. organic-chemistry.org Using a catalyst like palladium on carbon (Pd/C) and a hydrogen source (e.g., H(_2) gas), the Cbz group can be cleaved to release the free amine. This reaction, known as hydrogenolysis, breaks the benzyl-oxygen bond, producing toluene (B28343) and carbon dioxide as byproducts, and liberating the primary amine.

Oxidative Transformations:

Oxidation of the Aldehyde: The aldehyde functional group can be oxidized to a carboxylic acid, forming 3-(Benzyloxycarbonylamino)propanoic acid. This can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)), Jones reagent (CrO(_3)/H(_2)SO(_4)), or milder reagents like silver oxide (Ag(_2)O) under Tollens' test conditions. The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups in the molecule.

| Transformation | Functional Group Change | Typical Reagent(s) | Product |

| Reduction | Aldehyde to Primary Alcohol | Sodium Borohydride (NaBH(_4)) | Benzyl (3-hydroxypropyl)carbamate |

| Hydrogenolysis | Cbz group to Amine | H(_2), Palladium on Carbon (Pd/C) | 3-Aminopropanal |

| Oxidation | Aldehyde to Carboxylic Acid | Potassium Permanganate (KMnO(_4)) | 3-(Benzyloxycarbonylamino)propanoic acid |

Regiocontrolled Reduction of Ketoaziridines to Oxopropylcarbamates

A significant method for the synthesis of oxopropylcarbamates involves the reductive ring-opening of N-H ketoaziridines. Research has demonstrated a convenient approach where N-H ketoaziridines are treated with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of sodium iodide and nickel(II) chloride. nih.gov This process results in the corresponding tert-butyl 1,3-diaryl-3-oxopropylcarbamates through a regiocontrolled reaction. nih.gov The structure of the resulting regioisomeric product has been confirmed through X-ray crystal structure analysis. nih.gov While this specific study highlights the formation of a tert-butyl carbamate, the fundamental reaction provides a pathway to oxopropylcarbamate structures.

Table 1: Reagents for Reductive Ring Opening of N-H Ketoaziridines

| Reagent | Role |

| N-H Ketoaziridine | Starting Material |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Carbonyl Source / Activating Agent |

| Sodium Iodide (NaI) | Co-reagent |

| Nickel(II) Chloride (NiCl₂) | Catalyst |

This reaction proceeds with regiocontrolled opening of the aziridine (B145994) ring to yield the desired oxopropylcarbamate structure. nih.gov

Oxidative Cleavage Methods for Deprotection

The carbamate group, including the benzyloxycarbonyl (Cbz) group inherent in this compound, is a widely used protecting group for amines in organic synthesis. nih.govorganic-chemistry.org Its removal, or deprotection, is a critical step in many synthetic pathways. Various methods exist for the cleavage of carbamates, which can be broadly categorized based on their reaction conditions.

Traditional methods for N-Boc deprotection often rely on treatment with trifluoroacetic acid (TFA). wiley.com However, numerous alternative strategies have been developed to accommodate sensitive functional groups within a molecule. wiley.comnih.gov These include methods using metal catalysts, acetyl chloride in methanol (B129727), or HCl in organic solvents. wiley.com

Recent advancements have introduced milder and more selective deprotection protocols. For instance, a catalytic amount of tris-4-bromophenylamminium radical cation, known as "magic blue," in conjunction with triethylsilane, can facilitate the cleavage of the C–O bond in tert-butyl carbamates, carbonates, esters, and ethers under gentle, transition-metal-free conditions. researchgate.net Another mild method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). nih.gov For Cbz-protected amines, deprotection can be achieved using 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide. nih.gov

Table 2: Selected Reagents for Carbamate Deprotection

| Reagent/System | Carbamate Type | Description |

| Oxalyl Chloride / MeOH | N-Boc | A mild method for deprotection of N-Boc aromatic amines. wiley.com |

| Tris(4-bromophenyl)aminium Hexachloroantimonate (Magic Blue) / HSiEt₃ | O-tBu / N-Boc | Catalytic, transition-metal-free deprotection at room temperature. researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | General Carbamates | A mild removal method using a fluoride source. nih.gov |

| 2-Mercaptoethanol / K₃PO₄ | Cbz, Alloc, Methyl | Nucleophilic deprotection suitable for sensitive substrates. nih.gov |

| Diethylenetriamine | General Carbamates | A reagent- and catalyst-free method for direct cleavage. nih.gov |

| Schwartz Reagent (Cp₂ZrHCl) | Aryl O-Carbamates | A mild and efficient reductive cleavage to yield phenols. nih.gov |

Enolate Chemistry and Mannich Reactions

The aldehyde functionality of this compound makes it a suitable electrophile in carbon-carbon bond-forming reactions, particularly in the context of enolate chemistry.

Application as Carbamidomethylating Reagents for Titanium Enolates

This compound, which is effectively an N-Cbz protected 3-aminopropanal, can act as an electrophile in Mannich-type reactions. In these reactions, an enolate adds to an imine or, in this case, an aldehyde, to form a β-amino carbonyl compound. Titanium enolates, generated from ketones or esters using reagents like titanium tetrachloride (TiCl₄) and a base, are powerful nucleophiles known for high levels of stereocontrol in aldol (B89426) and Mannich-type additions. nih.govresearchgate.net

The reaction of a titanium enolate with this compound would proceed via the nucleophilic addition of the enolate to the aldehyde's carbonyl carbon. This forms a new carbon-carbon bond and creates a β-hydroxy-γ-amino carbonyl structure, a direct precursor to β²-amino acids. The stereochemical outcome of such reactions is often controlled by the formation of a rigid, six-membered chair-like transition state, which is a hallmark of titanium-mediated aldol and Mannich reactions. nih.govnih.gov

Enantioselective Preparation of β²-Amino-acids

The synthesis of enantiomerically pure β-amino acids is of great interest due to their presence in natural products and their pharmaceutical applications. hilarispublisher.comorganic-chemistry.org The Mannich reaction is a cornerstone for their preparation. nih.gov The use of chiral auxiliaries on the enolate component or chiral catalysts allows for the enantioselective synthesis of β-amino acid derivatives.

In the context of this compound, its reaction with a titanium enolate derived from a chiral ester or ketone provides a direct route to enantiomerically enriched β²-amino acids. For example, titanium enolates derived from cis-1-arylsulfonamido-2-indanyl esters have been shown to react with bidentate aldehydes with excellent syn-diastereoselectivity. nih.gov By acting as the aldehyde component, this compound can be incorporated into these established stereoselective methodologies to generate optically active β²-amino acid precursors. The carbamate group not only protects the amine but also influences the reactivity and stereoselectivity of the transformation.

Palladium-Catalyzed Reactions

Palladium catalysis offers powerful tools for the construction of complex molecules, and carbamate-protected amines are often key substrates in these transformations.

Carboamination Reactions

Palladium-catalyzed carboamination reactions are efficient methods for constructing nitrogen-containing heterocycles like pyrrolidines. hilarispublisher.comunion.edu These reactions typically involve the intramolecular reaction of an alkene with a tethered amine nucleophile, along with the addition of an aryl or vinyl halide. Carbamate-protected amines are excellent nucleophiles in these transformations. hilarispublisher.com

The general mechanism is believed to involve the intramolecular insertion of the alkene into a palladium-nitrogen bond of a Pd(Ar)(NRR') complex. nih.gov This step forms the new carbon-nitrogen bond. Subsequent carbon-carbon bond-forming reductive elimination generates the final pyrrolidine (B122466) product. nih.gov These reactions often proceed with high diastereoselectivity. hilarispublisher.com Furthermore, the development of chiral catalysts has enabled asymmetric versions of these reactions, leading to enantiomerically enriched pyrrolidine derivatives from substrates like N-Boc-pent-4-enylamines. nih.gov

Table 3: Components of a Typical Pd-Catalyzed Carboamination

| Component | Example | Role |

| Substrate | N-carbamoyl-γ-aminoalkene | Contains both the alkene and the nucleophile |

| Coupling Partner | Aryl/Alkenyl Bromide | Source of the "carbo" part of the product |

| Catalyst | Palladium(II) Chloride (PdCl₂) | Facilitates the cyclization cascade |

| Ligand | P(2-furyl)₃ | Modulates catalyst activity and selectivity |

This strategy provides a convergent and effective means to assemble substituted nitrogen heterocycles from readily available starting materials. hilarispublisher.com

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling

The palladium-catalyzed cross-coupling of compounds bearing a benzyl carbamate moiety, such as this compound, represents a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of the carbamate itself is less common, the underlying principles can be understood by examining related transformations involving benzylic positions. The activation of the benzylic C-H or C-O bond is a key step in these reactions. rsc.org

A plausible mechanistic pathway for a Suzuki-Miyaura type coupling involving a derivative of this compound, for instance, where the hydroxyl group of the corresponding alcohol is activated, would likely proceed through the following catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X), forming a Pd(II) intermediate.

Activation/Transmetalation: In the presence of a base, the benzylic alcohol can be activated. Subsequently, a transmetalation step occurs where the organic group from a boronic acid (R-B(OH)₂) is transferred to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic fragments (Ar and the benzylic group) on the palladium center couple, and the desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of ligand, base, and solvent. For instance, in the related cross-coupling of benzyl bromides with lithium acetylides, a catalyst such as [Pd(μ-I)PtBu₃]₂ has been shown to be effective. nih.gov Similarly, the direct α-arylation of benzyl thioethers is effectively catalyzed by a palladium complex with NiXantPhos as the ligand. nih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling of Benzyl Derivatives

| Benzyl Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Lithium (trimethylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ | Benzyl(trimethylsilyl)acetylene | Excellent | nih.gov |

| Benzyl bromide | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ | Benzyl(triisopropylsilyl)acetylene | Excellent | nih.gov |

| 2-(Bromomethyl)-naphthalene | Lithium (triisopropylsilyl)acetylide | [Pd(μ-I)PtBu₃]₂ | 2-(Naphthalen-2-ylmethyl)triisopropylsilane | 62 | nih.gov |

Radical Reactions Involving Oxime Derivatives

Oxime derivatives of carbonyl compounds, which can be readily prepared from precursors like this compound, are valuable intermediates in radical chemistry. The relatively weak N-O bond in oxime esters and ethers can undergo homolytic cleavage to generate iminyl radicals. mdpi.com

Hydrogen Atom Abstraction and Cyclization Pathways

Once generated, iminoxyl radicals (or oxime radicals) are versatile intermediates capable of participating in a variety of transformations. nih.gov A key reaction pathway involves intramolecular hydrogen atom abstraction. In a suitably structured oxime derivative of this compound, the iminoxyl radical could abstract a hydrogen atom from a proximate carbon center, leading to the formation of a carbon-centered radical.

This newly formed radical can then undergo cyclization, a powerful method for the construction of cyclic and heterocyclic systems. The regioselectivity of the hydrogen atom abstraction and the subsequent cyclization are governed by the geometric constraints of the molecule and the relative stability of the resulting radical intermediates. nih.gov These oxidative cyclization reactions mediated by iminoxyl radicals have become a significant tool in synthetic organic chemistry. nih.gov

Formation of Oxime Ethers

The formation of oxime ethers from oximes is a common and important transformation. mdpi.com Oximes, which can be synthesized from the corresponding aldehydes or ketones by reaction with hydroxylamine, can be O-alkylated to yield oxime ethers. misuratau.edu.ly For instance, the oxime derivative of a carbonyl-containing precursor related to this compound can react with an alkylating agent, such as benzyl chloride, in the presence of a base to form the corresponding benzyl oxime ether. misuratau.edu.ly

The reaction conditions for the synthesis of oxime ethers are generally mild. A typical procedure involves treating the oxime with a base, such as potassium carbonate, in a suitable solvent, followed by the addition of the alkylating agent. misuratau.edu.lygoogle.com The formation of the oxime ether can be confirmed by spectroscopic methods such as ¹H NMR, where the disappearance of the oxime hydroxyl proton signal and the appearance of signals corresponding to the new ether linkage are observed. misuratau.edu.ly

Table 2: Synthesis of Benzyl Oxime Ethers

| Oxime Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetaldehyde oxime | Benzyl chloride | K₂CO₃/KI | Not specified | Moderate to Excellent | misuratau.edu.ly |

Applications in Advanced Organic Synthesis

Intermediate in β-Lactam Chemistry

Synthesis of Monocyclic β-Lactams

The β-lactam (azetidin-2-one) ring is a core structural feature of the most important classes of antibiotics, including penicillins and cephalosporins. nih.govnih.gov Beyond their antibacterial properties, monocyclic β-lactams are recognized for a wide spectrum of biological activities and serve as powerful synthons for other nitrogen-containing compounds. nih.govutrgv.edu Benzyl (B1604629) 3-oxopropylcarbamate is a strategic precursor for the synthesis of 3-amino substituted monocyclic β-lactams.

A primary method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. utrgv.eduorganic-chemistry.org In this synthesis, the aldehyde group of Benzyl 3-oxopropylcarbamate is first condensed with a primary amine to form an imine in situ. This imine then reacts with a ketene (B1206846), generated from an acyl chloride and a non-nucleophilic base like triethylamine (B128534), to yield the desired β-lactam. organic-chemistry.org The benzylcarbamate group (Cbz) provides protection for the amine functionality, which is a crucial substituent for the biological activity of many β-lactam antibiotics, mimicking the D-alanyl-D-alanine substrate of penicillin-binding proteins (PBPs). nih.gov

The general pathway is outlined below:

Step 1: Imine Formation: this compound reacts with a selected primary amine (R-NH₂) to form the corresponding N-substituted imine.

Step 2: Ketene Formation: An acyl chloride is treated with a tertiary amine to generate a reactive ketene intermediate.

Step 3: [2+2] Cycloaddition: The in situ generated imine and ketene undergo a cycloaddition to form the four-membered β-lactam ring.

This approach allows for the introduction of diversity at two key positions of the β-lactam ring: the N-1 position (determined by the amine used for imine formation) and the C-4 position (derived from the backbone of this compound). The Cbz-protected amino group resides at the C-3 position, ready for subsequent deprotection and functionalization.

| Reaction | Reactants | Key Intermediate | Product |

| Staudinger Cycloaddition | This compound, Primary Amine, Acyl Chloride, Base | Imine, Ketene | N-1 and C-4 substituted 3-(benzylcarbamoyl)-β-lactam |

Structural Motifs in Medicinal Chemistry

The synthesis of novel, structurally diverse molecules is a cornerstone of drug discovery. Compounds containing sp³-rich, three-dimensional scaffolds are of particular interest as they can explore chemical space more effectively than flat, aromatic compounds, often leading to improved selectivity and pharmacological properties. utrgv.edu this compound serves as a key starting material for generating such valuable structural motifs.

Its primary application in this context is the synthesis of the 3-amino-β-lactam core. This motif is not only central to antibiotics but has been incorporated into a variety of other therapeutic agents. nih.govutrgv.edu Research has shown that molecules containing the β-lactam ring can exhibit diverse biological activities, including:

Cholesterol Absorption Inhibition: Certain β-lactams act as inhibitors of enzymes involved in cholesterol metabolism. nih.govutrgv.edu

Anticancer Activity: The strained ring system can be exploited to design agents that target cancer-related enzymes. utrgv.edu

Enzyme Inhibition: They are effective inhibitors of various serine proteases, such as human leukocyte elastase (HLE). nih.gov

Antidiabetic Properties: Some derivatives have shown potential in managing diabetes. utrgv.edu

The utility of this compound lies in its ability to provide the Cbz-protected 3-aminopropyl fragment, which can be cyclized into the strained four-membered ring. The presence of the aldehyde allows for the formation of the C4-N bond of the lactam through the Staudinger reaction, making it an efficient building block for creating libraries of medicinally privileged β-lactam structures.

Derivatization Strategies for Functionalization

The aldehyde and carbamate (B1207046) functionalities of this compound provide orthogonal reactive handles for a variety of derivatization strategies. These strategies allow for the attachment of functional groups, probes, or larger molecular scaffolds, extending its utility beyond a simple synthetic intermediate.

Conjugation with Fluorophores for Biological Studies

The selective labeling of biomolecules with fluorescent probes is a powerful tool for studying their function, localization, and interactions in real-time. nih.gov The aldehyde group present in this compound is an excellent chemical handle for such conjugations, a strategy known as aldehyde tagging. nih.gov

This method relies on the chemoselective reaction between an aldehyde and an α-nucleophile, such as a hydrazide or an aminooxy group, to form a stable hydrazone or oxime linkage, respectively. nih.gov Fluorophores functionalized with these groups can be readily and specifically attached to this compound or molecules derived from it. This approach is highly efficient and can proceed under mild, aqueous conditions, making it suitable for biological applications. nih.gov

Example Conjugation Reaction:

Reactant 1: this compound (or a molecule containing this aldehyde moiety)

Reactant 2: A fluorophore bearing a hydrazide (e.g., Alexa Fluor-hydrazide) or aminooxy group.

Product: A fluorescently labeled molecule where the fluorophore is attached via a hydrazone or oxime bond.

This strategy enables the synthesis of custom fluorescent probes. For instance, by incorporating this compound into a larger molecule designed to bind to a specific biological target, the resulting fluorescent conjugate can be used in single-molecule imaging, flow cytometry, or fluorescence microscopy to visualize and quantify biological processes. nih.gov

| Functional Group on Probe | Reactive Handle on Substrate | Resulting Linkage | Application |

| Hydrazide (-CONHNH₂) | Aldehyde (-CHO) | Hydrazone | Fluorescent Labeling |

| Aminooxy (-ONH₂) | Aldehyde (-CHO) | Oxime | Affinity Probes |

Appendage to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair and are a major target in cancer therapy. nih.govnih.gov PARP inhibitors function by blocking this repair mechanism, leading to synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA mutations. The design of PARP inhibitors often mimics the nicotinamide (B372718) moiety of the natural substrate, NAD+, and typically features an aromatic ring system and a carboxamide group that forms key hydrogen bonds in the enzyme's active site. nih.gov

This compound can be envisioned as a versatile appendage or building block in the rational design of novel PARP inhibitors. While not a complete inhibitor on its own, its structural components offer several advantages:

Reactive Handle: The aldehyde group provides a point of attachment for coupling the fragment to other heterocyclic scaffolds known to bind to the PARP active site.

Carbamate Moiety: The benzylcarbamate group is an ester of a carbamic acid and is structurally related to the critical carboxamide group found in many potent PARP inhibitors. nih.govorganic-chemistry.org This part of the molecule could be explored for its ability to form hydrogen bonds or other stabilizing interactions within the nicotinamide-binding pocket of PARP.

Scaffold Diversity: By using this compound as a linker or side chain, medicinal chemists can create new chemical entities with diverse structures, potentially leading to inhibitors with improved selectivity for PARP-1 over PARP-2, which could reduce side effects. nih.gov

This strategy involves incorporating the this compound fragment into a larger molecular design, where the aldehyde is used to form a bond with a core inhibitor scaffold, and the benzylcarbamate portion is positioned to interact with the target enzyme.

Spectroscopic Characterization for Structural Elucidation of Derivatives

Mass Spectrometry (MS)

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For Benzyl (B1604629) 3-oxopropylcarbamate, the molecular formula is C₁₁H₁₃NO₃, corresponding to a monoisotopic mass of 207.08954 Da and a molar mass of approximately 207.23 g/mol . cymitquimica.combldpharm.comuni.lu

When analyzed by mass spectrometry, a molecule is ionized to create a molecular ion and various fragment ions. The pattern of these fragments serves as a molecular fingerprint. The analysis of these fragments helps to piece together the original structure. nih.gov For Benzyl 3-oxopropylcarbamate, the mass-to-charge ratio (m/z) of the molecular ion and its adducts can be predicted. These predictions are crucial for identifying the compound in a complex sample matrix. uni.lu

The table below shows the predicted collision cross-section (CCS) values for various adducts of this compound. The CCS is a measure of the ion's shape in the gas phase and provides an additional parameter for confident identification.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.09682 | 144.9 |

| [M+Na]⁺ | 230.07876 | 150.8 |

| [M-H]⁻ | 206.08226 | 148.1 |

| [M+NH₄]⁺ | 225.12336 | 163.2 |

| [M+K]⁺ | 246.05270 | 149.2 |

| [M]⁺ | 207.08899 | 146.8 |

Data sourced from PubChemLite. uni.lu

Fragmentation of the parent molecule would likely involve cleavage at the carbamate (B1207046) linkage, potentially yielding characteristic ions such as a benzyl or tropylium (B1234903) ion (m/z 91) and fragments corresponding to the propanal portion of the molecule. The specific fragmentation pattern provides definitive structural information. researchgate.net

Hyphenated Techniques for Simultaneous Analysis

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method online. nih.govresearchgate.net This approach leverages the strengths of both techniques, allowing for the separation of complex mixtures into individual components, which are then immediately identified and characterized. saspublishers.comijarnd.com Common examples include linking a form of chromatography with mass spectrometry or nuclear magnetic resonance spectroscopy. nih.gov

LC-NMR and UPLC-MS Applications

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The coupling of liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy provides an unparalleled ability to separate and then fully elucidate the structure of compounds within a mixture. mdpi.com LC-NMR is particularly valuable for analyzing complex samples, such as natural product extracts or reaction mixtures containing unknown impurities, without the need for tedious offline isolation of each component. researchgate.netmdpi.com

The technique operates in several modes, including on-flow (continuous measurement as the sample elutes), stop-flow (the chromatographic flow is paused to acquire detailed spectra of a specific peak), and loop storage. mdpi.com The direct analysis of samples by LC-NMR can rapidly identify components, as demonstrated in the characterization of carbohydrates in beer. nih.gov For a compound like this compound, LC-NMR could be used to identify and characterize synthesis byproducts or metabolites in a single, automated run. researchgate.netmdpi.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller stationary phase particles to achieve higher resolution, speed, and sensitivity in separations. When coupled with mass spectrometry (UPLC-MS), it becomes a highly selective and sensitive analytical tool. saspublishers.com This hyphenated technique is widely used for both the quantification and identification of compounds in various matrices. nih.govsaspublishers.com Documentation, including UPLC-MS data, is available for this compound. bldpharm.com

The system separates components from a mixture, which are then ionized and analyzed by the mass spectrometer to determine their molecular weight and structure from fragmentation patterns. saspublishers.com The tandem technique, LC-MS/MS, is particularly powerful. It can be used for targeted analysis, such as quantifying organic acids in beverages after derivatization to enhance detection. mdpi.com In the context of carbamate analysis, LC-based methods are standard for detecting residues in food products, demonstrating the technique's robustness and applicability. nih.gov For this compound and its derivatives, UPLC-MS would be the method of choice for purity assessment, stability studies, and metabolic profiling.

Computational and Theoretical Studies

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational flexibility of Benzyl (B1604629) 3-oxopropylcarbamate are dictated by the rotational freedom around its single bonds. The carbamate (B1207046) functional group itself imposes a degree of conformational restriction due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.org This resonance effect results in a planar geometry for the O=C-N amide bond, which can exist in two primary conformations: syn and anti. acs.org The relative stability of these conformers is influenced by steric and electronic factors of the substituents. acs.org

Molecular modeling of carbamate derivatives is a common practice in computational chemistry. nih.govscirp.org For Benzyl 3-oxopropylcarbamate, key rotational bonds include the C-O and C-N bonds of the carbamate linker, the bonds within the propyl chain, and the bond connecting the benzyl group to the carbamate oxygen. The aldehyde group at the terminus of the propyl chain adds another layer of complexity to the molecule's conformational landscape. Theoretical models can predict the most stable low-energy conformations of the molecule in the gas phase or in different solvent environments.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO3 uni.lu |

| Molecular Weight | 207.22 g/mol |

| Monoisotopic Mass | 207.08954 Da uni.lu |

| XlogP (predicted) | 0.9 uni.lu |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely applied to predict a variety of molecular properties and to study reaction mechanisms.

DFT calculations are a reliable tool for predicting the spectroscopic properties of organic molecules. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum that can be compared with experimental data for structural validation. scirp.orgepstem.net Similarly, DFT methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net

For this compound, DFT could be used to assign specific vibrational modes to the peaks observed in an IR spectrum, such as the C=O stretches of the carbamate and aldehyde, the N-H bend, and the C-O stretches. While specific DFT studies on this molecule are not prevalent, data for related structures have been successfully computed using basis sets like 6-31G(d,p) and B3LYP. scirp.orgepstem.net Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, are also available from computational models. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 208.09682 | 144.9 |

| [M+Na]+ | 230.07876 | 150.8 |

| [M-H]- | 206.08226 | 148.1 |

| [M+NH4]+ | 225.12336 | 163.2 |

| [M+K]+ | 246.05270 | 149.2 |

Source: Data derived from computational predictions. uni.lu

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net This involves locating the structures of reactants, transition states, and products and calculating their relative energies. researchgate.netacs.org Such studies provide insight into the feasibility of a reaction, its kinetics (by calculating activation energy barriers), and its thermodynamics. acs.org

For this compound, DFT could be used to investigate various potential reactions. For example, the energetics of the reduction of the aldehyde group, its oxidation to a carboxylic acid, or its participation in condensation reactions could be modeled. Furthermore, the stability and reactivity of the carbamate linkage under different conditions (e.g., acidic or basic hydrolysis) could be explored by calculating the energy profiles of the corresponding reaction pathways. researchgate.net Mechanistic analyses of related systems have been performed to understand the role of catalysts and the influence of substituents on reaction outcomes. acs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of a molecule. nih.gov

In the context of medicinal chemistry, MD simulations are frequently used to understand how a small molecule, or ligand, interacts with a biological target, such as a protein or enzyme. nih.govnih.gov For instance, studies on carbamate derivatives have utilized MD simulations to investigate their binding modes and conformational changes when interacting with enzymes like acetylcholinesterase. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex and can assess the stability of the complex over time. nih.gov

While specific MD simulation studies on this compound are not documented, this technique could be applied to explore its potential interactions with various biological targets, providing insight into its hypothetical mechanisms of action.

Structure-Activity Relationship (SAR) Modeling Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov Computational SAR modeling uses statistical and machine learning methods to build predictive models based on a set of compounds with known activities. ebi.ac.uk

Drug repurposing, or repositioning, is a strategy to find new uses for existing or investigational drugs. nih.govnih.gov Computational methods play a crucial role in this process by identifying potential new targets for known compounds. tbzmed.ac.ir One such approach utilizes fuzzy logic to handle the inherent imprecision in biological data. nih.govtbzmed.ac.ir

A fuzzy logic-based method for drug repurposing may involve the following steps: nih.govresearchgate.net

Data Collection: Gathering data from public databases, including the amino acid sequences of known drug targets and the genome of a pathogen or the sequence of a protein of interest. nih.govnih.gov

Similarity Scoring: A fuzzy logic-based alignment technique is used to compute a similarity score between the known targets and the new sequence of interest. tbzmed.ac.ir Unlike classical methods that use binary logic (a match is either perfect or not), fuzzy logic allows for degrees of similarity, which can better represent real-world biological relationships and reduce false positives. nih.govtbzmed.ac.ir

Ranking and Hypothesis Generation: Targets are ranked based on their similarity scores. nih.gov Drugs known to interact with high-ranking targets are then proposed as candidate molecules for the new therapeutic indication. nih.govresearchgate.net

This methodology represents a powerful, similarity-based computational approach that could be applied to a wide range of compounds, including this compound, to screen for potential new biological activities by comparing its known or predicted targets against databases of other disease-related proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. iupac.org These models are instrumental in predictive modeling, allowing for the estimation of the activity of new, unsynthesized compounds and guiding the design of more potent molecules. However, a review of the scientific literature reveals a notable absence of specific QSAR studies focused on this compound.

While the broader field of carbamate-containing compounds has been the subject of numerous QSAR analyses to understand their various biological activities, dedicated research applying this methodology to this compound itself is not publicly available. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities, which appears to be lacking for this specific molecule.

For a hypothetical QSAR study on a series of analogs of this compound, various molecular descriptors would be calculated to quantify the physicochemical properties of the molecules. These descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational descriptors.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of a compound.

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Once calculated, these descriptors would be used as independent variables in a statistical analysis, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates them with the observed biological activity (the dependent variable). The predictive power of the resulting QSAR model would then be rigorously validated using both internal and external validation techniques.

Although no specific QSAR models for this compound are available, computational data regarding its predicted properties can be found in public databases. For instance, the predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 208.09682 | 144.9 |

| [M+Na]+ | 230.07876 | 150.8 |

| [M-H]- | 206.08226 | 148.1 |

| [M+NH4]+ | 225.12336 | 163.2 |

| [M+K]+ | 246.05270 | 149.2 |

| [M+H-H2O]+ | 190.08680 | 138.1 |

| [M+HCOO]- | 252.08774 | 169.9 |

| [M+CH3COO]- | 266.10339 | 186.0 |

| [M+Na-2H]- | 228.06421 | 151.1 |

| [M]+ | 207.08899 | 146.8 |

| [M]- | 207.09009 | 146.8 |

| m/z: mass to charge ratio of the adduct. CCS values were calculated using CCSbase. |

The development of future QSAR models for this compound and its analogs would be a valuable endeavor. Such studies could elucidate the key structural features required for its biological activity and accelerate the discovery of new, related chemical entities with optimized properties.

Biological Activity and Structure Activity Relationship Sar Investigations

Enzyme Inhibition Studies

The interaction of Benzyl (B1604629) 3-oxopropylcarbamate and its derivatives with several key enzymes has been a subject of scientific investigation, revealing a spectrum of inhibitory activities.

Carbamates are a recognized class of acetylcholinesterase (AChE) inhibitors, which function by carbamoylating the serine residue in the active site of the enzyme. This mechanism is the basis for their use in the treatment of conditions like Alzheimer's disease. nih.govnih.gov Research into carbamate (B1207046) derivatives has led to the development of potent AChE inhibitors. For instance, a series of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues were synthesized and evaluated, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov One notable derivative demonstrated an IC₅₀ value for AChE inhibition of 0.32 ± 0.09 nM. nih.gov

Furthermore, the design of multifunctional drugs has incorporated the carbamate scaffold. Carbamate derivatives of indolines have been shown to possess both cholinesterase inhibitory and antioxidant properties. acs.orghuji.ac.il In one study, the introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate moieties to indoline-3-propionic acid derivatives conferred both acetyl and butyrylcholinesterase inhibitory activities. acs.org The most potent of these compounds had IC₅₀ values of 0.4 and 1.2 μM for AChE. acs.org Similarly, carbamate derivatives incorporating scaffolds from existing drugs like tacrine (B349632) and rivastigmine (B141) have yielded compounds with significant inhibitory activity against human AChE, with one such compound showing an IC₅₀ of 30.35 ± 2.07 nM. nih.gov

While direct studies on Benzyl 3-oxopropylcarbamate are not extensively available, the established structure-activity relationships for carbamate derivatives strongly suggest its potential as a scaffold for AChE inhibitors.

The closely related compound, benzyl carbamate, has been studied as a substrate analog inhibitor of carbonic anhydrases (CAs). rsc.org Research has shown that benzyl carbamate directly coordinates with the zinc ion in the active site of these enzymes. rsc.org Inhibition constants (Kᵢ) have been determined for various human (h) CA isoforms.

| Isoform | Inhibition Constant (Kᵢ) |

|---|---|

| hCA I | 967 nM |

| hCA II | 89 nM |

| hCA V | - |

| hCA XIII | - |

The data indicates that benzyl carbamate is a more effective inhibitor of hCA II than hCA I. rsc.org The inhibitory action is achieved through the binding of the carbamate to the catalytic zinc ion. rsc.org Other related compounds, such as 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides, have been investigated as selective inhibitors of other CA isoforms, like CA VII, which is implicated in neuropathic pain. nih.gov

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical target for the development of new antibiotics against Gram-negative bacteria. nih.govnih.gov Inhibition of LpxC disrupts the biosynthesis of lipid A, a vital component of the bacterial outer membrane, leading to bacterial cell death. nih.govnih.gov

While direct data on this compound as an LpxC inhibitor is scarce, a structurally related compound, (S)-benzyl (1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxopropyl)carbamate, has been synthesized and studied in the context of LpxC inhibition. nih.gov Many potent LpxC inhibitors feature a hydroxamate group that chelates the zinc ion in the enzyme's active site. nih.govnih.gov For example, the hydroxamate-based inhibitor BB-78484 has an IC₅₀ value of 400 ± 90 nM against the E. coli LpxC enzyme. nih.gov These findings highlight that the benzyl carbamate scaffold can be incorporated into more complex molecules designed to target LpxC.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation, and their inhibitors are being explored as anticancer agents. nih.gov HDAC10 is a unique member of this family due to its specificity for deacetylating polyamines. nih.gov

The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group. nih.gov While there is no direct evidence of this compound inhibiting HDAC10, the carbamate moiety can be a component of the linker in HDAC inhibitor design. A notable study demonstrated that replacing a carbon atom with a nitrogen atom (an "aza-scan") in the linker of the pan-HDAC inhibitor Vorinostat (SAHA) resulted in a highly selective inhibitor for HDAC10. nih.gov This suggests that modifications to the linker region, which could potentially include a benzyl carbamate structure, can confer selectivity for specific HDAC isoforms.

The Akt (or Protein Kinase B) signaling pathway is a major regulator of cell survival, growth, and proliferation. wikipedia.orgcellsignal.com The pathway is activated by various growth factors and is often dysregulated in diseases like cancer. wikipedia.orgcellsignal.com The pro-apoptotic protein BAD is a downstream target of Akt, and its phosphorylation by Akt prevents cell death. rsc.orgnih.gov Furthermore, the PI3K/Akt pathway has been implicated in the induction of muscle protein degradation. nih.govnih.gov

Currently, there is no available scientific literature that directly links this compound or its close derivatives to the degradation or modulation of AKT kinase.

Antioxidant Activity Assessment

The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. Several studies have indicated that compounds containing benzyl and carbamate structures can exhibit antioxidant properties.

Derivatives of indoline (B122111) containing a carbamate moiety have been shown to act as antioxidants by scavenging various radicals and protecting cells from oxidative stress-induced cytotoxicity. acs.orghuji.ac.il In another study, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and evaluated for their antioxidant capacity. mdpi.comnih.gov These compounds demonstrated significant interaction with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl), with some derivatives showing 79-96% inhibition after 60 minutes. mdpi.comnih.gov

| Compound | DPPH Radical Scavenging Activity (% after 60 min) |

|---|---|

| N-benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | 78% |

| N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | ~79-96% |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | ~79-96% |

| N-benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | ~79-96% |

These findings suggest that the benzyl group in combination with other functionalities can contribute to significant antioxidant activity. While direct antioxidant assessment of this compound is not documented in the provided sources, the antioxidant properties of structurally related molecules indicate a potential for such activity.

Immunomodulatory Activities

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and 2 (NOD2) are intracellular pattern recognition receptors that play a crucial role in the innate immune system by detecting fragments of bacterial peptidoglycan. nih.gov Overactivation of NOD1 and NOD2 has been linked to various inflammatory diseases, making them attractive targets for the development of antagonist therapies. nih.gov

There is no specific data indicating that this compound acts as a NOD1 or NOD2 antagonist. However, the search for small molecule modulators has identified various chemical scaffolds capable of this activity. For example, derivatives of benzimidazole (B57391) and benzodiazepine (B76468) have been reported as NOD2 antagonists. nih.gov In one study, compounds were identified through virtual screening that showed weak but measurable dose-dependent antagonism of NOD2 activation in HEK-Blue™ NOD2 cells. nih.gov These findings indicate that small, synthetically accessible molecules can indeed modulate this pathway.

Table 2: Representative NOD2 Antagonistic Activity of Selected Small Molecules

| Compound | Concentration (µM) | % Inhibition of MDP-induced NF-κB | % Inhibition of SG8-induced NF-κB | Reference |

| Virtual Screening Hit 1 | 500 | 71% | 63% | nih.gov |

| Virtual Screening Hit 3 | 500 | 52% | 30% | nih.gov |

| SG84 (Control) | 10 | ~70% | ~65% | nih.gov |

This table shows data for representative small molecule NOD2 antagonists to illustrate the concept. Data for this compound is not available.

Pharmacological Relevance of Derivatives

The aldehyde group in this compound makes it a versatile starting material for the synthesis of various derivatives, including heterocyclic compounds like β-lactams.

β-Lactams are a major class of antibiotics characterized by a four-membered lactam ring. The derivatization of amino-containing precursors is a common route to synthesize novel β-lactam compounds. These derivatives have been extensively studied not only for their antibacterial properties but also for other pharmacological activities, including anticancer effects. mdpi.com The antibacterial mechanism of β-lactams involves the inhibition of cell wall synthesis in bacteria, while their anticancer activity can stem from various mechanisms, including the induction of apoptosis.

While β-lactam derivatives of this compound are not specifically documented, the general class of novel synthetic β-lactams has shown promise. For example, certain small amphipathic β-amino acid derivatives have demonstrated cytotoxicity against cancer cell lines. nih.gov

Table 3: Representative Anticancer and Antibacterial Activity of Selected β-Amino Acid and β-Lactam Derivatives

| Compound | Target Cell Line / Bacteria | Activity Metric | Value | Reference |

| BAA-1 (β-amino acid derivative) | Ramos (Human Burkitt's lymphoma) | IC₅₀ | 8.1 µg/ml | nih.gov |

| BAA-2 (β-amino acid derivative) | Ramos (Human Burkitt's lymphoma) | IC₅₀ | 3.8 µg/ml | nih.gov |

| Carbenicillin (in presence of metabolizable sugars) | Escherichia coli | Fold-increase in efficacy | 1000-10,000 | nih.gov |

This table provides examples of the biological activities of related amino acid and β-lactam derivatives to illustrate potential applications. Specific data for derivatives of this compound is not available.

The carbamate functional group has been incorporated into molecules designed to inhibit cholesterol absorption. These agents typically work by inhibiting enzymes involved in cholesterol metabolism, such as cholesterol esterase, which is responsible for the hydrolysis of dietary cholesterol esters in the intestine. nih.gov

Studies on p-nitrophenyl and cholesteryl-N-alkyl carbamates have shown that they are effective inhibitors of pancreatic cholesterol esterase. nih.gov Specifically, p-nitrophenyl-N-butyl carbamate and p-nitrophenyl-N-octyl carbamate were found to be potent, active-site-directed irreversible inhibitors of the enzyme. nih.gov This suggests that a carbamate moiety, like the one in this compound, could serve as a core structure for designing new cholesterol absorption inhibitors.

Impact of Structural Modifications on Biological Efficacy

The structure-activity relationship (SAR) for carbamates is highly dependent on the target. nih.gov For many biological activities, the nature of the groups attached to the carbamate nitrogen (N-terminus) and the oxygen (O-terminus) are critical.

O-Terminus (Benzyl Group): In this compound, this is a benzyl group. Modifications to the phenyl ring, such as adding electron-withdrawing or electron-donating substituents, can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule. This can affect how the molecule binds to a biological target. For cholinesterase-inhibiting carbamates, for example, the nature of the aryl group is crucial for fitting into the enzyme's active site.

N-Terminus (3-oxopropyl Group): The propyl chain and terminal aldehyde offer significant scope for modification. The length of the alkyl chain can influence lipophilicity and conformational flexibility. The aldehyde is a reactive handle that can be used to synthesize a wide array of derivatives, such as imines, oximes, or heterocyclic rings (e.g., β-lactams). Each modification would drastically alter the compound's biological profile. For instance, converting the aldehyde to an amine could introduce a basic center, affecting solubility and potential ionic interactions with a target.

Influence of Substituent Steric Hindrance and Electronic Properties

There is no specific research data available that systematically explores how varying the steric bulk or the electronic properties of substituents on the benzyl group of this compound affects its biological activity. In related studies of other carbamate series, such as substituted benzyl N-phenylcarbamates, the electronic nature of substituents has been shown to influence their reactivity and biological properties, for instance, their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. arkat-usa.org For example, research on a series of benzyl carbamates of 4-aminosalicylanilides as potential BACE1 modulators indicated that the electronic properties of substituents on an adjacent phenyl ring were critical, with optimal activity observed for substituents with specific electronic parameters. mdpi.com However, without direct experimental data on this compound, any discussion on the impact of substituents would be purely speculative.

Spacer Length and Linker Effects

The influence of the propyl spacer in this compound on its biological activity is another area lacking specific investigation. In drug design, the length and nature of a linker or spacer are known to be critical for optimizing the interaction of a molecule with its biological target. Modifications to linker length can affect the molecule's conformation, flexibility, and the spatial orientation of its key functional groups. For instance, in the development of inhibitors for various enzymes, altering the linker that connects different pharmacophoric elements is a common strategy to enhance potency and selectivity. Research on other classes of molecules, such as macrocyclic inhibitors, has demonstrated that modifications to linker moieties can significantly impact pharmacokinetic properties. researchgate.net However, no studies were found that specifically compare analogs of this compound with different spacer lengths (e.g., ethyl, butyl) or linker types to assess the impact on biological activity.

Stereochemical Considerations and Diastereoselectivity

The stereochemistry of this compound, particularly if substitutions were to create chiral centers, and the diastereoselectivity of its interactions are uncharacterized. The 3-oxopropylcarbamate moiety itself is achiral. However, modifications could introduce stereocenters. In many biologically active compounds, different enantiomers or diastereomers exhibit vastly different potencies and pharmacological profiles. For example, studies on the alkylation of chiral β-alanine derivatives, which share some structural similarity, have investigated the diastereoselectivity of the reaction and the configuration of the resulting products. scielo.br Similarly, research on silicon-based carbamate inhibitors of cholinesterases has highlighted the importance of stereochemistry for selective enzyme inhibition. nih.gov Without any chiral variants of this compound having been synthesized and tested, there is no data on its stereochemical or diastereoselective properties.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of new and improved methods for synthesizing Benzyl (B1604629) 3-oxopropylcarbamate is a key area of future research. The focus is on creating processes that are not only efficient but also environmentally friendly.

Green Chemistry Approaches and Sustainable Synthesis

Traditional methods for carbamate (B1207046) synthesis often involve hazardous reagents like phosgene. nih.gov The future of Benzyl 3-oxopropylcarbamate synthesis lies in green chemistry, which prioritizes the use of non-toxic, renewable resources. nih.govbanglajol.info A significant area of exploration is the use of carbon dioxide (CO2) as a C1 building block, which is an attractive alternative due to its abundance and non-toxic nature. nih.govrsc.org Researchers are investigating the direct conversion of CO2, amines, and alcohols into carbamates, a process that minimizes waste and avoids harsh chemicals. rsc.orgorganic-chemistry.org

The use of basic catalysts, such as cesium carbonate, has shown promise in converting amines and alcohols into carbamates under mild conditions. Another green approach involves the use of silicate (B1173343) esters as alkoxy donors in the presence of a superbase-derived protic ionic liquid catalyst, offering a metal- and halogen-free methodology. rsc.orgrsc.org These sustainable routes aim to make the production of this compound and related compounds more environmentally benign. rsc.org

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is crucial for improving the synthesis of carbamates like this compound. Research is focused on catalysts that can enhance reaction rates, improve yields, and increase selectivity. For instance, platinum group metals in combination with alkali metal halides have been explored for the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

Ionic liquids are also emerging as effective catalysts. rsc.orgrsc.org A superbase-derived protic ionic liquid has been used to directly synthesize carbamates from an amine, CO2, and a silicate ester with high yields. rsc.orgrsc.org The development of such catalysts is expected to lead to more efficient and cost-effective production methods for this compound.

Expanding Scope of Biological Applications

The carbamate functional group is a key structural component in many approved drugs and prodrugs, highlighting the potential for this compound in medicinal chemistry. nih.govnih.govacs.org

Targeting Emerging Disease Pathways

The versatility of the carbamate structure allows for its incorporation into molecules designed to interact with a wide range of biological targets. nih.gov Carbamate derivatives have shown activity against various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com Future research will likely explore the potential of this compound and its derivatives to modulate emerging disease pathways. This could involve designing compounds that inhibit specific enzymes or interact with novel receptors implicated in various pathologies. The ability to modify the substituents on the carbamate group provides a powerful tool for fine-tuning the biological and pharmacokinetic properties of these molecules. nih.gov

Development of Prodrug Strategies

Carbamates are frequently used in prodrug design to enhance the stability, bioavailability, and targeted delivery of therapeutic agents. nih.govacs.orgacs.org The carbamate linkage can be engineered to be cleaved by specific enzymes in the body, releasing the active drug at the desired site. nih.gov

A promising strategy for this compound could involve its use as a linker in prodrugs. For example, carbamate-bridged amino acid prodrugs have been shown to improve the aqueous solubility and metabolic stability of parent compounds. nih.gov This approach could be particularly useful for delivering drugs with poor oral bioavailability. nih.gov Future work in this area will focus on designing and synthesizing novel prodrugs of this compound to improve its therapeutic potential. acs.orgnih.gov

Advanced Computational Studies

Computational modeling is becoming an indispensable tool in drug discovery and materials science. For this compound, advanced computational studies can provide valuable insights into its structure, properties, and interactions with biological systems.

Predictive Modeling for De Novo Drug Design

The evolution of computational power and sophisticated algorithms has positioned predictive modeling as a cornerstone of modern de novo drug design, which focuses on creating novel molecules from scratch. youtube.com Generative machine learning models, in particular, have shown significant promise in designing innovative, drug-like molecules. nih.gov These models can learn the underlying rules of chemical structure and bonding from vast datasets of existing molecules to generate new, valid chemical entities. youtube.com

For a scaffold such as this compound, predictive models can be employed to explore vast regions of chemical space and design novel derivatives with optimized properties. The process often involves representing molecules as sequences, similar to a language. One common representation is the SMILES (Simplified Molecular-Input Line-Entry System) format. nih.gov Large Chemistry Models (LCMs), inspired by large language models in natural language processing, can be trained on millions of SMILES strings to learn the "grammar" of chemistry. youtube.comnih.gov

Once trained, these models can be fine-tuned on a specific set of molecules relevant to a particular therapeutic target. For instance, if the this compound core was identified as a fragment binder to a protein of interest, the model could be trained on known ligands for that target. The model would then generate novel molecules that incorporate the carbamate scaffold but feature diverse and unique structural modifications aimed at improving binding affinity, selectivity, or pharmacokinetic properties. youtube.com This approach accelerates the design-synthesize-test cycle by prioritizing compounds with a higher probability of success. cas.org

A key advantage of these predictive methods is the ability to perform multi-objective optimization. youtube.com A model can be designed to simultaneously optimize a molecule for several parameters, such as potency against a target, metabolic stability, and synthesizability. youtube.comyoutube.com By representing the structural features of this compound and its potential modifications as a set of molecular descriptors, a predictive model can navigate the complex, non-linear relationships between chemical structure and biological function to propose superior drug candidates. youtube.com

Table 1: Molecular Descriptors for Predictive Modeling of a this compound Scaffold This table illustrates the types of computational descriptors that serve as input for predictive models to generate novel derivatives.

| Descriptor Type | Example for this compound | Role in Predictive Modeling |

| Molecular Formula | C₁₁H₁₃NO₃ | Defines the elemental composition. |

| SMILES String | C1=CC=C(C=C1)COC(=O)NCCC=O uni.lu | A sequential representation used by language models to learn chemical syntax. nih.gov |

| Molecular Weight | 207.23 g/mol | Influences absorption, distribution, and solubility. |

| XlogP (Predicted) | 0.9 uni.lu | Predicts the lipophilicity of the molecule, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 55.7 Ų | Estimates the polar surface area, which correlates with drug transport properties. |

| Hydrogen Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Key determinants of target binding interactions. |

Integration of Machine Learning in SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that links the structural features of a compound to its biological activity. The integration of machine learning (ML) has revolutionized SAR by enabling the analysis of complex, high-dimensional datasets to uncover subtle relationships that may not be apparent through traditional methods. mdpi.com ML models can significantly accelerate the optimization of a lead compound, such as a derivative of this compound, by predicting the activity of yet-to-be-synthesized analogues. cas.org

Deep learning, a subset of ML, is particularly well-suited for SAR analysis. medium.com Architectures like Convolutional Neural Networks (CNNs) can learn hierarchical feature representations directly from 2D or 3D representations of molecules, identifying the specific substructures, functional groups, and spatial arrangements that are critical for biological activity. mdpi.comresearchgate.net For a series of compounds based on the this compound scaffold, an ML model could be trained on experimental data to learn how modifications at the benzyl ring, the carbamate linker, or the propyl chain affect target binding.

The predictive power of these models relies heavily on the quality and quantity of the training data. cas.org By combining in-house experimental results with data from large public databases, robust models can be built to guide the synthetic chemistry effort. cas.org These computational techniques facilitate SAR elucidation by identifying the key molecular features responsible for the desired biological effect. mdpi.com For example, an ML model might predict that adding an electron-withdrawing group to the phenyl ring of this compound would enhance its activity, while extending the propyl chain would be detrimental. This allows chemists to focus their resources on synthesizing only the most promising compounds.

Furthermore, ML-driven SAR can help in identifying potential off-target effects or toxicity liabilities early in the drug discovery process. youtube.com By training models on data related to various endpoints (e.g., activity at different receptors, metabolic stability), researchers can create a more comprehensive profile of their chemical series, leading to the design of safer and more effective drug candidates. cas.org

Table 2: Hypothetical Machine Learning-Driven SAR Analysis for this compound Derivatives This table provides a simplified example of how an ML model might predict the impact of structural modifications on biological activity.

| Compound ID | Modification on this compound Core | Predicted Relative Activity (ML Model) | Rationale from Model Feature Analysis |

| BOC-001 | None (Parent Compound) | 1.0 | Baseline activity from the core scaffold. |

| BOC-002 | Addition of 4-Chloro to Benzyl Ring | 3.5 | Model identifies halogen bond as a favorable interaction in the binding pocket. |

| BOC-003 | Replacement of Phenyl with Cyclohexyl | 0.2 | Loss of π–π stacking interactions identified as critical for binding. mdpi.com |

| BOC-004 | Methylation of Amine | 0.8 | Steric hindrance near the carbamate linker slightly reduces binding affinity. |

| BOC-005 | Extension to 4-oxobutylcarbamate | 0.5 | Model predicts the longer alkyl chain does not fit optimally within the target's binding groove. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 3-oxopropylcarbamate, and what analytical methods are used to confirm its structure?

- Synthetic Routes : this compound can be synthesized via carbamate-forming reactions using reagents like benzyl chloroformate or through multi-step protocols involving reductive amination. For example, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) has been employed in related carbamate syntheses to reduce intermediates .

- Characterization : Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy to confirm functional groups like carbonyls .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Stability : The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) to prevent moisture absorption or oxidation. Storage in a dry, well-ventilated environment at room temperature is advised, as exposure to humidity or extreme temperatures may degrade the carbamate group .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Catalytic Systems : Optimize carbamate formation using acid or base catalysts. For example, ammonium cerium phosphate has been shown to enhance esterification efficiency in related compounds, suggesting potential for improving carbamate yields .

- Solvent Selection : Polar aprotic solvents like THF or dichloromethane (DCM) are preferred for their ability to stabilize intermediates without competing in nucleophilic reactions .

Q. What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?

- Cross-Validation : Combine multiple techniques (e.g., HRMS, 2D-NMR) to confirm molecular connectivity. For instance, NOESY or HSQC experiments can resolve ambiguities in stereochemistry or regioselectivity .

- Comparative Analysis : Reference spectral databases (e.g., SciFinder, Reaxys) to align observed data with published benchmarks for similar carbamates .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Reactivity Pathways : The carbonyl group in the carbamate acts as an electrophilic site, enabling nucleophilic attack by amines or thiols. Steric hindrance from the benzyl group may influence regioselectivity .

- Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR to identify rate-determining steps and optimize reaction times .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Review : Replicate solubility tests under controlled conditions (e.g., temperature, solvent purity). For example, solubility in DCM (non-polar) vs. DMF (polar) may vary due to hydrogen-bonding interactions with the carbamate group .

- Quantitative Analysis : Use UV-Vis spectroscopy or gravimetric methods to measure solubility limits accurately .

Tables for Key Data

| Synthetic Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | LiAlH₄, THF, 20°C, 2 hrs | 66-100% | |

| Carbamate Formation | Benzyl chloroformate, DCM, RT | ~85% |

| Characterization Method | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR | δ 5.1–5.3 ppm (benzyl CH₂) | |

| HRMS | [M+H]+ calculated vs. observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.